An In-depth Technical Guide to 2-Methyl-6-methyleneoct-7-en-4-ol (Ipsenol): Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methyl-6-methyleneoct-7-en-4-ol (Ipsenol): Properties, Synthesis, and Applications
Introduction: Unveiling a Chiral Terpenoid of Significance
2-Methyl-6-methyleneoct-7-en-4-ol, more commonly known as ipsenol, is a naturally occurring chiral monoterpene alcohol.[1][2] This compound is of significant interest due to its role as an aggregation pheromone for several species of bark beetles of the genus Ips, which are major pests in conifer forests.[3][4][5] Beyond its critical role in chemical ecology, ipsenol's unique structural features, including a secondary alcohol and a conjugated diene system, make it a valuable chiral building block in organic synthesis.[][7][8] This guide provides a comprehensive overview of the chemical and physical properties, stereoselective synthesis, reactivity, and potential applications of ipsenol, with a particular focus on its relevance to researchers in drug discovery and development. The (-)-enantiomer is the most biologically active form as a pheromone.[2]
Physicochemical and Spectroscopic Properties
Ipsenol is a colorless to pale liquid with a characteristic mild floral and herbal odor.[9] Its volatility and solubility in organic solvents are key properties related to its function as a semiochemical.[10]
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O | [1][4][11] |
| Molecular Weight | 154.25 g/mol | [1][4][11] |
| CAS Number | 14314-21-7 (racemic), 35628-05-8 (S)-(-)-Ipsenol | [4][11] |
| IUPAC Name | 2-methyl-6-methylideneoct-7-en-4-ol | [11] |
| Boiling Point | 222.2 ± 9.0 °C at 760 mmHg | [12] |
| Density | 0.848 ± 0.06 g/cm³ | [12] |
| XLogP3-AA | 3.4 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1][11] |
Spectroscopic Profile: A Structural Elucidation
The structural features of ipsenol are well-defined by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of ipsenol provide a detailed map of its carbon-hydrogen framework. While specific shifts can vary slightly based on the solvent and instrument frequency, representative data is presented below.
¹H NMR Chemical Shifts (Predicted, H₂O) [1]
| Proton | Chemical Shift (ppm) | Multiplicity |
| H1 (CH₃) | ~0.9 | d |
| H2 (CH) | ~1.8 | m |
| H3 (CH₂) | ~1.5 | m |
| H4 (CH-OH) | ~3.8 | m |
| H5 (CH₂) | ~2.2 | m |
| H7 (=CH₂) | ~5.0, ~5.2 | d, d |
| H8 (=CH) | ~6.4 | dd |
| OH | Variable | br s |
¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) |
| C1 (CH₃) | ~22.5 |
| C2 (CH) | ~25.0 |
| C3 (CH₂) | ~48.0 |
| C4 (CH-OH) | ~69.0 |
| C5 (CH₂) | ~42.0 |
| C6 (=C) | ~145.0 |
| C7 (=CH₂) | ~112.0 |
| C8 (=CH) | ~140.0 |
| C9 (CH₃ on C2) | ~22.5 |
| C10 (=CH₂ on C6) | ~115.0 |
Note: The table presents a generalized assignment. For detailed and unambiguous assignments, 2D NMR techniques such as COSY, HSQC, and HMBC are essential.[2]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of ipsenol typically shows a weak or absent molecular ion peak (m/z 154) due to the lability of the alcohol.[13] The fragmentation pattern is characterized by several key losses:
-
Loss of H₂O (m/z 136): Dehydration is a common fragmentation pathway for alcohols.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.
-
McLafferty rearrangement: Can occur if the alkyl chain is sufficiently long. The base peak is often observed at m/z 68.[11]
Infrared (IR) Spectroscopy
The IR spectrum of ipsenol displays characteristic absorption bands for its functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.
-
C-H stretch (sp³): Bands just below 3000 cm⁻¹.
-
C-H stretch (sp²): Bands just above 3000 cm⁻¹.[14]
-
C=C stretch: Peaks in the 1600-1680 cm⁻¹ region, corresponding to the alkene double bonds.[14]
-
C-O stretch: An absorption in the 1000-1200 cm⁻¹ range.
Synthesis of 2-Methyl-6-methyleneoct-7-en-4-ol
The synthesis of ipsenol has been a subject of considerable research, with numerous strategies developed for both the racemic mixture and, more importantly, the enantiomerically pure forms.[3][15]
Enantioselective Synthesis: A Key Protocol
The biological activity of ipsenol is highly dependent on its stereochemistry, necessitating enantioselective synthetic routes. One effective method involves the use of a chiral (2-bromoallyl)borane derivative.
Protocol: Enantioselective Synthesis of (S)-(-)-Ipsenol
This protocol is adapted from the work of Yamamoto et al.
-
Preparation of the Chiral Borane Reagent:
-
(S,S)-DMP tartrate is reacted with (2-bromoallyl)diisopropoxyborane via a transesterification method to generate the chiral (2-bromoallyl)borane reagent in situ.
-
-
Asymmetric Allylation:
-
The chiral borane reagent is cooled to -78 °C in an appropriate solvent (e.g., toluene).
-
3-Methylbutanal (isovaleraldehyde) is added dropwise to the cooled solution.
-
The reaction mixture is stirred for several hours at low temperature to yield (S)-2-bromo-6-methyl-1-hepten-4-ol with high enantiomeric excess.
-
-
Cross-Coupling Reaction:
-
The resulting bromo-alcohol is then subjected to a palladium-catalyzed cross-coupling reaction with vinylmagnesium bromide.
-
This step replaces the bromine atom with a vinyl group to afford (S)-(-)-ipsenol.
-
-
Purification:
-
The final product is purified by column chromatography on silica gel.
-
Caption: Enantioselective synthesis of (S)-(-)-Ipsenol.
Chemical Reactivity and Derivatization
The presence of both a secondary hydroxyl group and a conjugated diene system confers a versatile reactivity profile to ipsenol, allowing for a range of chemical transformations.
Oxidation to Ipsenone
The secondary alcohol of ipsenol can be readily oxidized to the corresponding ketone, 2-methyl-6-methyleneoct-7-en-4-one (ipsenone), another naturally occurring pheromone component.
Protocol: TEMPO-Mediated Oxidation
-
Reaction Setup:
-
Ipsenol is dissolved in a biphasic solvent system, such as dichloromethane and water.
-
A catalytic amount of (2,2,6,6-tetramethyl-1-piperidyl)oxyl (TEMPO) and a halide salt like potassium bromide are added.
-
The mixture is cooled to 0 °C.
-
-
Oxidant Addition:
-
An aqueous solution of sodium hypochlorite (bleach) is added dropwise while maintaining the temperature at 0 °C.
-
-
Reaction Monitoring and Workup:
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
-
-
Purification:
-
The crude ipsenone is purified by column chromatography.
-
Caption: Oxidation of Ipsenol to Ipsenone.
Esterification
The hydroxyl group of ipsenol can undergo esterification with carboxylic acids or, more efficiently, with acyl chlorides or acid anhydrides to form various ester derivatives.[16][17][18][19]
Protocol: Esterification with an Acyl Chloride
-
Reaction Setup:
-
Ipsenol is dissolved in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) containing a non-nucleophilic base such as pyridine or triethylamine.
-
The mixture is cooled in an ice bath.
-
-
Acyl Chloride Addition:
-
The desired acyl chloride is added dropwise to the cooled solution. The reaction is often vigorous and exothermic.[16]
-
-
Reaction and Workup:
-
The reaction is typically stirred at room temperature until complete.
-
The reaction mixture is then washed with dilute acid (to remove the base), water, and brine.
-
The organic layer is dried and concentrated.
-
-
Purification:
-
The resulting ester is purified by chromatography.
-
Applications in Research and Drug Development
While best known for its role as a pheromone, the structural and chemical properties of ipsenol and its derivatives present opportunities in other fields, including drug discovery.
Chiral Building Block in Synthesis
Enantiomerically pure ipsenol serves as a valuable chiral starting material for the synthesis of more complex molecules.[][7][8] The stereocenter at C-4 can be used to induce chirality in subsequent synthetic steps, a crucial aspect in the development of stereospecific pharmaceuticals.
Potential Pharmacological Activity
Some volatile organic compounds from natural sources have been investigated for their anti-inflammatory properties.[5][12][20][21] While extensive research on the specific pharmacological activities of ipsenol is still emerging, its terpenoid structure is common among many bioactive natural products. The synthesis of ipsenol derivatives through esterification or other modifications of the hydroxyl group could lead to novel compounds with enhanced biological activity. For instance, the introduction of moieties known to interact with inflammatory pathways could be a promising avenue for future research.
Conclusion
2-Methyl-6-methyleneoct-7-en-4-ol (ipsenol) is a multifaceted molecule with well-established importance in chemical ecology and significant potential in synthetic chemistry. Its defined stereochemistry, coupled with the reactivity of its functional groups, makes it an attractive target for synthetic chemists and a valuable tool for creating novel chiral molecules. For professionals in drug development, ipsenol represents a readily accessible chiral scaffold that can be derivatized to explore new chemical space in the search for bioactive compounds. Further investigation into the pharmacological properties of ipsenol and its synthetic analogs is warranted and may unveil new therapeutic applications for this fascinating natural product.
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